N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two 1H-pyrazole rings connected via a methylene bridge. The first pyrazole ring is substituted with an ethyl group at the N1 position and a methyl group at C4, while the second pyrazole ring carries methyl groups at both N1 and C4 positions.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-11(9(2)6-14-17)7-13-12-10(3)8-16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15) |
InChI Key |
AUURORJZHTZEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dimethyl-1H-pyrazole
Synthesis of 1-Ethyl-4-methyl-1H-pyrazole
Coupling via Reductive Amination
Table 1: Cyclocondensation and Coupling Parameters
Sequential Alkylation and Amination
An alternative route involves sequential alkylation of pre-formed pyrazole intermediates. This method improves regiochemical control, particularly for N-ethyl and N-methyl substitutions.
Alkylation of Pyrazole Amines
Methylation of the Methylene Bridge
Table 2: Alkylation and Methylation Efficiency
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors and heterogeneous catalysts are employed to enhance efficiency and reduce waste.
Continuous Flow Cyclocondensation
-
Reactors : Microfluidic channels with immobilized acid catalysts (e.g., Amberlyst-15).
-
Conditions : Residence time 10 minutes, 120°C, ethanol solvent.
-
Yield : 94%.
Catalytic Hydrogenation for Amine Coupling
Table 3: Industrial Synthesis Parameters
| Method | Catalyst/Reactor | Conditions | Yield | Reference |
|---|---|---|---|---|
| Flow cyclocondensation | Amberlyst-15 | 120°C, 10 min | 94% | |
| Hydrogenative coupling | Pd/C (5%) | H₂ (50 psi), 25°C | 88% |
Microwave-Assisted and Solvent-Free Approaches
Microwave irradiation significantly reduces reaction times while maintaining high yields.
One-Pot Microwave Synthesis
Comparative Analysis of Methods
| Method | Time | Yield | Energy Efficiency | Scalability |
|---|---|---|---|---|
| Conventional reflux | 8–12 h | 72–85% | Low | Moderate |
| Microwave-assisted | 0.3–1 h | 84–91% | High | High |
| Continuous flow | 10 min | 94% | Very high | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit diverse functionalization, influencing their physicochemical properties, reactivity, and applications. Below is a comparative analysis of the target compound with structurally analogous molecules:
Substituent Variations and Molecular Properties
Key Observations:
Structural and Crystallographic Considerations
- Hydrogen Bonding Patterns: The amine group in the target compound may form weaker hydrogen bonds compared to acetamide derivatives (), as seen in related pyrazole structures .
- Crystal Packing: Bulky substituents (e.g., benzyl in ) disrupt close packing, reducing melting points compared to smaller analogs .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family, which is known for diverse biological activities. The structural formula can be represented as:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | |
| SF-268 (Brain Cancer) | 12.50 | |
| NCI-H460 (Lung Cancer) | 42.30 |
In a study by Bouabdallah et al., derivatives similar to this compound showed significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Anti-inflammatory Properties
Compounds with a pyrazole nucleus have been reported to exhibit anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory conditions .
Antioxidant Activity
Research indicates that pyrazole derivatives possess antioxidant properties, which contribute to their overall biological activity. The ability to scavenge free radicals can play a crucial role in preventing oxidative stress-related diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against lung cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The compound significantly reduced swelling and inflammation markers compared to control groups, suggesting its therapeutic potential in inflammatory diseases.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various targets associated with cancer and inflammation pathways. The results suggest strong interactions with key proteins involved in tumor progression and inflammatory responses.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Characterization Methods |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 70–85% | NMR, IR |
| 2 | EDCI/HOBt, DMF, RT | 60–75% | HPLC, Mass Spec |
Basic: How can researchers ensure purity and structural accuracy during synthesis?
Answer:
Critical quality control steps include:
- Chromatographic Purification : Preparative TLC or column chromatography (e.g., PE:EA = 8:1) to isolate intermediates .
- Spectroscopic Confirmation :
- ¹H/¹³C-NMR : Verify substituent positions and integration ratios (e.g., methyl groups at δ 2.4–2.7 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ in ESI-MS) .
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation) .
Advanced: What methodologies are employed to study the structure-activity relationships (SAR) of pyrazole derivatives?
Answer:
SAR studies for pyrazoles often combine:
- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity (e.g., IC₅₀ values) .
- Targeted Modifications : Systematic variation of substituents (e.g., fluorine for metabolic stability) and evaluation of effects on receptor binding .
- Crystallography : Resolve 3D structures (e.g., via X-ray diffraction) to identify key binding motifs .
Example : Fluorine substitution at the pyrazole 5-position enhances antimicrobial activity by 2–3-fold in analogs .
Advanced: How can conflicting data on the biological activity of pyrazole-based compounds be systematically analyzed?
Answer:
Addressing contradictions requires:
- Experimental Replication : Use randomized block designs with split-split plots to account for variables (e.g., harvest seasons, rootstock effects) .
- Statistical Analysis : ANOVA or mixed-effects models to isolate confounding factors (e.g., batch variability) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., dose-response inconsistencies) .
Case Study : Discrepancies in antioxidant activity measurements may arise from assay conditions (e.g., DPPH vs. ABTS methods) .
Advanced: What experimental designs are optimal for assessing the environmental fate and toxicity of such compounds?
Answer:
Long-term environmental studies should follow frameworks like Project INCHEMBIOL :
Physicochemical Profiling : Measure solubility, logKow, and persistence in abiotic matrices (soil/water).
Biotic Interactions :
- Acute/Chronic Toxicity : Use standardized assays (e.g., Daphnia magna LC₅₀).
- Trophic Transfer : Track bioaccumulation in model ecosystems (e.g., algae → fish).
Degradation Pathways : Identify metabolites via LC-MS/MS and assess ecotoxicity .
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis Half-life | pH 7/9 buffers, 25°C | Predicts aquatic stability |
| Soil Adsorption (Kd) | Batch equilibrium | Estimates groundwater contamination risk |
| Microbial Degradation | OECD 301B Ready Biodegradability Test | Determines persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
